Isoflupredone Acetate

Description

ISOFLUPREDONE ACETATE is a small molecule drug with a maximum clinical trial phase of II.

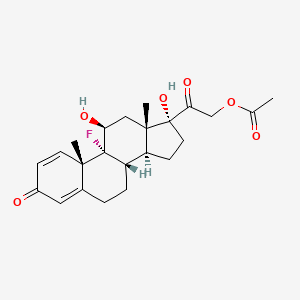

RN refers to (11beta)-isomer; structure

See also: Isoflupredone (has active moiety).

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCUOMKMBMEYQV-GSLJADNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045306 | |

| Record name | Isoflupredone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-98-7 | |

| Record name | Isoflupredone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflupredone acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflupredone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOFLUPREDONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ISOFLUPREDONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoflupredone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoflupredone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFLUPREDONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P9TUL75S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Isoflupredone Acetate as a Glucocorticoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflupredone (B118300) acetate (B1210297) is a potent synthetic glucocorticoid, a derivative of prednisolone (B192156) with a fluorine atom at the C-9 alpha position, primarily utilized in veterinary medicine for its significant anti-inflammatory, immunosuppressive, and metabolic effects.[1][2] Like all glucocorticoids, its mechanism of action is primarily mediated by its interaction with the glucocorticoid receptor (GR), leading to broad-ranging genomic and non-genomic effects that modulate cellular function.[3][4] This guide elucidates the core molecular pathways through which isoflupredone acetate exerts its pharmacological effects.

Core Mechanism of Action: The Glucocorticoid Receptor Pathway

The physiological and pharmacological actions of this compound are mediated by the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[5] The mechanism can be broadly categorized into genomic and non-genomic pathways, with the genomic effects accounting for the majority of its longer-term anti-inflammatory and immunosuppressive actions.[6]

Cytosolic Activation and Nuclear Translocation (Genomic Pathway)

The classical genomic pathway begins with the passive diffusion of the lipophilic isoflupredone molecule across the cell membrane into the cytoplasm.

-

Receptor Binding: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multi-protein complex, which includes heat shock proteins (HSPs) like HSP90 and HSP70, and immunophilins.[7] This complex maintains the receptor in a conformation that is capable of binding a ligand but is otherwise inactive.[7]

-

Conformational Change and Dissociation: Upon binding of this compound to the ligand-binding domain (LBD) of the GR, the receptor undergoes a critical conformational change. This transformation triggers the dissociation of the associated HSPs and other chaperone proteins.[4]

-

Dimerization and Nuclear Import: The activated ligand-receptor complex exposes a nuclear localization sequence (NLS).[7] This allows the complex to dimerize and subsequently translocate from the cytoplasm into the nucleus through the nuclear pore complex.[6][7]

Modulation of Gene Expression in the Nucleus

Once inside the nucleus, the isoflupredone-GR dimer acts as a transcription factor to alter the expression of target genes. This modulation occurs through two primary mechanisms: transactivation and transrepression.[4][5]

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the promoter regions of target genes.[5] This binding typically recruits coactivator proteins and the general transcription machinery, leading to an increase in the transcription of specific genes.[6] A key example is the upregulation of anti-inflammatory proteins such as Annexin A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the inflammatory arachidonic acid cascade.[2]

-

Transrepression: A significant portion of the anti-inflammatory effects of glucocorticoids is attributed to their ability to repress the expression of pro-inflammatory genes. This is often achieved without direct DNA binding. The activated GR monomer or dimer interacts with and inhibits other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of inflammatory responses.[6] This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby decreasing the transcription of pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes like cyclooxygenase-2 (COX-2).[6][8]

Non-Genomic Mechanisms

In addition to the slower, transcription-dependent genomic effects, glucocorticoids can elicit rapid responses through non-genomic pathways that do not involve gene expression.[6][9] These effects can occur within minutes and may be mediated by:

-

Cytosolic GR-Mediated Effects: The activated cytosolic GR can interact directly with and modulate the activity of cytoplasmic signaling proteins and kinases without translocating to the nucleus.[6][8]

-

Membrane-Bound GR (mGR): A subpopulation of GRs is associated with the cell membrane.[10] Binding of isoflupredone to these mGRs can trigger rapid intracellular signaling cascades, such as the mitogen-activated protein (MAP) kinase pathway.[8][10]

-

Physicochemical Membrane Interactions: At high concentrations, glucocorticoids can directly interact with cellular membranes, altering their fluidity and the function of embedded ion channels and receptors.[6]

Quantitative Pharmacodynamic Data

The potency of a glucocorticoid is determined by its binding affinity for the GR and its subsequent ability to modulate gene expression. While specific receptor binding affinity data (e.g., IC50, Kd) for this compound are not widely published, its relative potency has been established in comparison to endogenous cortisol.

| Compound | Relative Anti-inflammatory Potency[11] | Relative Mineralocorticoid Potency[11] | Duration of Action[11] |

| Cortisol (Reference) | 1 | 1 | Short |

| Prednisolone | 5 | 0.8 | Intermediate |

| Isoflupredone | 25 | 25 | Long |

| Dexamethasone (B1670325) | 25 | 0 | Long |

Note: Potency is relative to cortisol, which is assigned a value of 1. The 9α-fluoro modification in isoflupredone enhances both its glucocorticoid and mineralocorticoid activity.[12]

Illustrative Experimental Protocols

The characterization of a glucocorticoid like this compound involves standardized in vitro and ex vivo assays to quantify its activity.

Glucocorticoid Receptor Transactivation Assay

This assay quantifies the ability of a compound to activate the GR and induce gene expression. It is a cornerstone for determining the potency (e.g., EC50) of glucocorticoid agonists.

Objective: To measure the dose-dependent activation of the glucocorticoid receptor by this compound.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells or another suitable mammalian cell line are cultured in appropriate media (e.g., DMEM with 10% FBS).[13]

-

Transfection: Cells are transiently transfected with two plasmids:

-

Compound Treatment: After a post-transfection incubation period (e.g., 24 hours), the cells are treated with serial dilutions of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M). A known agonist like dexamethasone is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.[13]

-

Incubation: The cells are incubated with the compounds for a specified period (e.g., 18-24 hours) to allow for receptor activation, nuclear translocation, and reporter gene expression.[13]

-

Cell Lysis and Luciferase Assay: The cells are washed and lysed. The luciferase enzyme produced is quantified by adding a luciferin (B1168401) substrate and measuring the resultant luminescence with a luminometer.[13]

-

Data Analysis: Luminescence values are plotted against the compound concentration to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

Ex Vivo Anti-inflammatory Assay

This protocol assesses the pharmacodynamic effect of a glucocorticoid on inflammatory mediator production in a whole blood model.

Objective: To measure the effect of this compound on the production of inflammatory eicosanoids.

Methodology:

-

Sample Collection: Whole blood is collected from target animals (e.g., horses) before and at multiple time points after the administration of a single dose of this compound.[2]

-

Ex Vivo Stimulation: Aliquots of the collected blood are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response and the production of eicosanoids (e.g., Thromboxane B2, Prostaglandin E2). A non-stimulated control is also included.[2]

-

Incubation: The blood samples are incubated (e.g., 24 hours at 37°C) to allow for the synthesis of inflammatory mediators.[2]

-

Quantification: After incubation, plasma or serum is harvested. The concentrations of specific inflammatory biomarkers are quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assays (ELISAs).[14]

-

Data Analysis: The levels of inflammatory mediators produced in post-treatment samples are compared to pre-treatment (baseline) levels to determine the inhibitory effect of the drug over time.[2]

Conclusion

The mechanism of action of this compound is a multifaceted process centered on its function as a potent agonist for the glucocorticoid receptor. Through the canonical genomic pathway, it directly modulates the transcription of a wide array of genes, leading to the potent suppression of inflammatory and immune responses. This is complemented by rapid, non-genomic actions that contribute to its overall pharmacological profile. Understanding these detailed molecular interactions is critical for the rational development of novel glucocorticoid therapies with improved efficacy and safety profiles.

References

- 1. Isoflupredone - Wikipedia [en.wikipedia.org]

- 2. Characterization of intramuscular this compound in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomic and non-genomic effects of glucocorticoids in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 8. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Table: Relative Potencies of Commonly Used Corticosteroids-MSD Veterinary Manual [msdvetmanual.com]

- 12. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 13. benchchem.com [benchchem.com]

- 14. Characterization of intramuscular this compound in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoflupredone Acetate: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflupredone (B118300) acetate (B1210297) is a synthetic corticosteroid with potent glucocorticoid activity, utilized primarily in veterinary medicine for its anti-inflammatory and immunosuppressive effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological mechanism of action. Detailed experimental protocols for the characterization of this compound are also presented, alongside a visual representation of its signaling pathway. This document is intended to serve as a critical resource for researchers and professionals engaged in drug development and discovery.

Chemical Identity and Structure

Isoflupredone acetate, with the chemical name 2-((8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate, is a synthetic derivative of prednisolone.[1] Its chemical structure is characterized by a fluorinated pregnane (B1235032) skeleton, which enhances its glucocorticoid potency.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-((8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate[1] |

| CAS Number | 338-98-7[1][2] |

| Molecular Formula | C23H29FO6[1][2] |

| SMILES | CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C--INVALID-LINK--O)C)O[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 420.47 g/mol [3][4] |

| Melting Point | 244-246 °C (decomposes)[5] |

| Appearance | White to off-white solid[5] |

| Solubility | Slightly soluble in Acetone, DMSO, Methanol, and Ethanol[5] |

| pKa (strongest acidic) | 12.05 ± 0.70 (Predicted)[5] |

| logP | 1.5 (Predicted)[3] |

| Optical Rotation | [α]D23 +108° (c = 0.735 in dioxane)[5] |

Pharmacological Properties and Mechanism of Action

This compound is a potent corticosteroid that exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR).[6] As a GR agonist, it modulates the transcription of a wide array of genes, leading to a reduction in the inflammatory response.

Glucocorticoid Receptor Signaling Pathway

The mechanism of action of this compound involves both genomic and non-genomic pathways initiated by its binding to the cytosolic GR.

-

Genomic Pathway: Upon binding this compound, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates to the nucleus.[7][8][9] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[9] This binding can either upregulate the transcription of anti-inflammatory genes (transactivation), such as annexin (B1180172) A1 and IκBα, or downregulate the expression of pro-inflammatory genes (transrepression) by interfering with the activity of transcription factors like NF-κB and AP-1.[10][11]

-

Non-Genomic Pathway: this compound can also elicit rapid, non-genomic effects that are independent of gene transcription. These effects are mediated by membrane-bound GR or through direct interactions of the cytosolic GR with intracellular signaling molecules.[12][13]

References

- 1. droracle.ai [droracle.ai]

- 2. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]

- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]

- 10. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Isoflupredone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for isoflupredone (B118300) acetate (B1210297) (9α-fluoro-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate), a potent corticosteroid used primarily in veterinary medicine. This document details the chemical pathways, experimental protocols, and analytical methodologies required for the production of high-purity isoflupredone acetate.

Synthesis of this compound

The synthesis of this compound typically commences from readily available steroid precursors, such as prednisolone (B192156) or prednisolone acetate. The core of the synthesis involves the introduction of a fluorine atom at the 9α position of the steroid nucleus, a structural modification known to significantly enhance glucocorticoid activity.

A common synthetic strategy involves a multi-step process encompassing epoxidation, ring opening with a fluorine donor, and final acetylation. While specific procedural details can vary, a generalized pathway is presented below.

Generalized Synthetic Pathway

The synthesis can be conceptualized as a series of key transformations starting from a suitable pregnane (B1235032) derivative. A plausible synthetic route, based on available literature, is the conversion of Prednisolone Acetate to this compound. This process involves the formation of an epoxide ring across the 9,11-position, followed by a ring-opening reaction with a hydrofluoric acid source to introduce the 9α-fluoro and 11β-hydroxyl groups.

Experimental Protocol: Synthesis (Generalized)

The following protocol is a generalized representation based on patent literature and may require optimization.

Step 1: Epoxidation of the Δ9,11-double bond

-

A suitable starting material, such as a pregnane derivative with a Δ9,11-double bond, is dissolved in an appropriate organic solvent (e.g., dichloromethane).

-

An epoxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid), is added portion-wise at a controlled temperature, typically ranging from -10°C to 40°C.

-

The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), to determine completion.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) and then with brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrated under reduced pressure to yield the crude epoxide intermediate.

Step 2: Ring opening of the epoxide and fluorination

-

The crude epoxide intermediate is dissolved in a suitable solvent system.

-

A source of hydrogen fluoride (B91410) is introduced. This can be anhydrous hydrogen fluoride or a complex such as HF-pyridine. The reaction is typically carried out at low temperatures.

-

The reaction progress is monitored until the starting material is consumed.

-

The reaction is carefully quenched, for example, by pouring the mixture into a stirred slurry of a weak base (e.g., potassium carbonate or sodium bicarbonate) and ice.

-

The product is extracted with an organic solvent, and the combined organic extracts are washed and dried.

-

Removal of the solvent yields crude this compound.

Purification of this compound

Purification of the crude this compound is critical to remove unreacted starting materials, by-products, and other impurities to meet the stringent purity requirements for pharmaceutical use. A combination of crystallization and chromatographic techniques is often employed.

Experimental Protocol: Purification by Crystallization

Crystallization is a robust method for the purification of this compound.

-

The crude this compound is dissolved in a suitable solvent, such as acetone (B3395972), at an elevated temperature to achieve complete dissolution. A ratio of 1:42 (w/v) of crude product to acetone has been reported.[1]

-

Activated charcoal is added to the solution to decolorize it, and the mixture is stirred for a period, for instance, 30 minutes.[1]

-

The hot solution is filtered to remove the charcoal and any other insoluble impurities.

-

The filtrate is then cooled slowly to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

A second recrystallization, potentially from a different solvent system such as methanol-dichloromethane, may be performed to achieve higher purity.

Experimental Protocol: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for isolating specific impurities, preparative HPLC can be utilized. The following is a general guideline for developing a preparative HPLC method, which should be optimized for the specific impurity profile of the crude material.

Method Development and Scale-Up Workflow

Illustrative Preparative HPLC Conditions:

-

Column: A reversed-phase C18 column suitable for preparative scale.

-

Mobile Phase: A gradient of water and an organic modifier. A mixture of acetonitrile, methanol, and water can be effective. For example, a gradient from a higher polarity mobile phase (e.g., water/methanol/acetonitrile) to a lower polarity one.

-

Detection: UV detection at a suitable wavelength, for example, 254 nm.

-

Sample Preparation: The crude this compound is dissolved in a suitable solvent, ensuring compatibility with the mobile phase to prevent precipitation on the column.

Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the synthesized this compound. The United States Pharmacopeia (USP) provides detailed analytical procedures.

Identification

-

Infrared (IR) Spectroscopy: The IR spectrum of the sample should be concordant with the spectrum of a reference standard of this compound.

-

Specific Rotation: The specific rotation of a solution of this compound in dioxane should be within the range of +110° to +120°.

Assay and Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for assaying the potency and determining the purity of this compound. The USP monograph outlines specific chromatographic conditions.

Table 1: Summary of Analytical HPLC Parameters (as per USP)

| Parameter | Specification |

| Column | L3 or L7 packing |

| Mobile Phase A | Water, methanol, acetonitrile, and glacial acetic acid (500:350:150:3) |

| Mobile Phase B | Acetonitrile, methanol, and water (550:500:3) |

| Detection | UV at 254 nm |

| Purity Limits | Not more than 1.0% of any individual impurity; not more than 2.0% of total impurities. |

Quantitative Data

The following table summarizes typical quantitative data that may be expected during the synthesis and purification of this compound, based on available information.[1]

Table 2: Quantitative Data for this compound Synthesis and Purification

| Parameter | Value/Range |

| Crystallization Yield (from crude) | 82% |

| Purity after Crystallization | ≥ 90% |

| Individual Impurity Limit (USP) | ≤ 1.0% |

| Total Impurity Limit (USP) | ≤ 2.0% |

| Loss on Drying (USP) | ≤ 1.0% |

| Residue on Ignition (USP) | ≤ 0.5% |

| Specific Rotation (USP) | +110° to +120° |

Disclaimer: The experimental protocols provided in this guide are for informational purposes and are based on a consolidation of publicly available data. These procedures should be carried out by qualified professionals in a suitably equipped laboratory. Optimization of these methods may be necessary to achieve desired results. Always adhere to appropriate safety precautions when handling chemicals.

References

An In-depth Technical Guide to the Solubility of Isoflupredone Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoflupredone (B118300) acetate (B1210297) in various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this synthetic corticosteroid. This document includes quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visualization of the relevant signaling pathway.

Quantitative and Qualitative Solubility of Isoflupredone Acetate

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and efficacy. The following table summarizes the available solubility data for this compound in several common organic solvents. It is important to note that for some solvents, only qualitative data are publicly available.

| Solvent | Solubility | Temperature (°C) | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL[1][2] | 25[2] | Not Specified | Ultrasonic assistance is noted as needed[1][2]. |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL[3] | Not Specified | Not Specified | Sonication is recommended[3]. |

| Acetone | Slightly Soluble[4][5] | Not Specified | Not Specified | Sonication may be required[4][5]. |

| Methanol | Slightly Soluble[4][5] | Not Specified | Not Specified | - |

| Ethanol | Slightly Soluble[4][5] | Not Specified | Not Specified | - |

| Chloroform | Soluble | Not Specified | Not Specified | One source indicates good solubility[6]. |

| Dioxane | 10 mg/mL[7] | Not Specified | Not Specified | Used for specific rotation measurement[7]. |

| Water | 0.025 mg/mL (Predicted)[8] | Not Specified | ALOGPS | This is a computationally predicted value[8]. |

Note on Conflicting Data: It is important for researchers to be aware of the conflicting quantitative data for the solubility of this compound in DMSO. The differing values (125 mg/mL and 60 mg/mL) may be attributable to variations in experimental conditions, such as the purity of the compound and solvent, the use of sonication, and the equilibration time.

Experimental Protocol: Solubility Determination via Saturation Shake-Flask Method with HPLC Analysis

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

Analytical balance

-

Spatula and weighing paper

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, two methods can be employed:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This method is effective in removing fine particles.

-

-

-

Sample Preparation for HPLC Analysis:

-

Accurately dilute a known volume of the clear, saturated solution with the mobile phase used for HPLC analysis. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

The HPLC conditions should be optimized for the separation and quantification of this compound. A typical reversed-phase method might involve a C18 column and a mobile phase of acetonitrile (B52724) and water.

-

Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (approximately 240 nm)[7].

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the solubility of this compound in the original organic solvent by applying the dilution factor.

-

Visualization of Signaling Pathway and Experimental Workflow

To provide a deeper understanding of the context in which this compound operates and how its solubility is determined, the following diagrams are provided.

Glucocorticoid Receptor Anti-Inflammatory Signaling Pathway

This compound is a glucocorticoid that exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates a simplified signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound CAS#: 338-98-7 [m.chemicalbook.com]

- 6. This compound USP Reference Standard - Best Price in Mumbai [nacchemical.com]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

- 8. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of Isoflupredone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of isoflupredone (B118300) acetate (B1210297), a potent fluorinated corticosteroid. Due to the limited availability of specific forced degradation studies on isoflupredone acetate in publicly accessible literature, this guide extrapolates probable degradation pathways based on established knowledge of structurally similar corticosteroids, such as prednisolone (B192156) acetate and dexamethasone. This document is intended to serve as a foundational resource for researchers and professionals involved in the development, formulation, and analysis of this compound.

Core Concepts in this compound Stability

The stability of this compound is a critical quality attribute that can be influenced by various environmental factors, including pH, temperature, light, and oxidizing agents. Understanding its degradation profile is essential for developing stable pharmaceutical formulations, establishing appropriate storage conditions, and identifying potential impurities. Forced degradation studies are instrumental in elucidating these degradation pathways and in the development of stability-indicating analytical methods.

The primary degradation pathways anticipated for this compound, based on the chemistry of corticosteroids, include hydrolysis, oxidation, and photodegradation.

Quantitative Stability Data

The following table summarizes the expected degradation behavior of this compound under various stress conditions. The percentage of degradation is an estimate based on typical outcomes for corticosteroid stability studies. Actual results may vary depending on the specific experimental conditions.

| Stress Condition | Reagent/Parameters | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 10 - 20% | Isoflupredone, Acetic Acid |

| Base Hydrolysis | 0.1 M NaOH | 25°C | 4 hours | 15 - 30% | Isoflupredone, Acetic Acid, further rearrangement products |

| Oxidation | 3% H₂O₂ | 25°C | 24 hours | 5 - 15% | 21-Dehydrothis compound, 17-Keto derivatives |

| Photodegradation | UV light (254 nm) | 25°C | 48 hours | 10 - 25% | Photolytic cleavage and rearrangement products |

| Thermal Degradation | Dry Heat | 80°C | 72 hours | 5 - 10% | Dehydration and epimerization products |

Degradation Pathways

The chemical structure of this compound, with its ester linkage, dihydroxyacetone side chain, and unsaturated ketone system, presents several sites susceptible to degradation.

Hydrolysis

The most probable degradation pathway for this compound is the hydrolysis of the C21-acetate ester. This reaction can be catalyzed by both acids and bases, yielding isoflupredone and acetic acid. Under basic conditions, further degradation of the dihydroxyacetone side chain can occur through rearrangement reactions.

Figure 1: Hydrolytic Degradation of this compound.

Oxidation

The dihydroxyacetone side chain at C17 is susceptible to oxidation. Mild oxidation, for instance with hydrogen peroxide, can lead to the formation of a 21-aldehyde (21-dehydrothis compound). More aggressive oxidation could potentially lead to cleavage of the side chain, forming a 17-keto steroid derivative.

Figure 2: Oxidative Degradation Pathway.

Photodegradation

Corticosteroids with a Δ¹,⁴-3-keto moiety are known to be sensitive to UV light. Photodegradation can lead to a variety of complex reactions, including Norrish Type I cleavage of the C20-C21 bond, leading to the formation of radical species and subsequent rearrangement or degradation products.[1]

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized based on the specific formulation and analytical method being used.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

Acid and Base Hydrolysis

-

Acid Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

-

Base Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature (25°C) for 4 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw samples and dilute with the mobile phase for analysis.

Photostability Testing

-

Expose a solution of this compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze the samples at appropriate time intervals.

Thermal Degradation

-

Place a solid sample of this compound in a controlled temperature oven at 80°C for 72 hours.

-

For solutions, maintain the sample at 60°C for 48 hours.

-

At specified time points, dissolve (if solid) and dilute the samples with the mobile phase for analysis.

Analytical Methodology Workflow

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is crucial for separating and quantifying the parent drug from its degradation products.

References

Isoflupredone Acetate's Affinity for Glucocorticoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isoflupredone (B118300) Acetate (B1210297) and Glucocorticoid Receptor Interaction

Isoflupredone acetate is a synthetic corticosteroid with potent anti-inflammatory activity, primarily utilized in veterinary medicine.[1] Its therapeutic effects are mediated through its interaction with glucocorticoid receptors.[2] Glucocorticoids, as a class of steroid hormones, bind to the cytosolic GR.[3] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[3] This modulation leads to the broad anti-inflammatory and immunosuppressive effects characteristic of this drug class.

The potency of a glucocorticoid is significantly influenced by its binding affinity to the GR.[4] While specific quantitative data for this compound is scarce, its established use as an anti-inflammatory agent suggests a functionally significant affinity for the glucocorticoid receptor.

Comparative Glucocorticoid Activity

To provide a framework for understanding the potential binding affinity of this compound, it is useful to compare its activity with other corticosteroids. Dexamethasone is a potent synthetic glucocorticoid frequently used as a reference compound in GR binding assays.[5]

| Compound | Receptor Binding Affinity (Relative to Dexamethasone) | Notes |

| This compound | Data not available in public literature. | A synthetic corticosteroid with known anti-inflammatory and immunosuppressive effects mediated through glucocorticoid receptor binding.[2] |

| Dexamethasone | 100 (Reference) | A potent synthetic glucocorticoid with a well-characterized high affinity for the glucocorticoid receptor.[5] |

| Mometasone (B142194) Furoate | ~2200 | Exhibits a very high affinity for the human glucocorticoid receptor.[6] |

| Fluticasone Propionate | ~1800 | Demonstrates a significantly higher relative receptor affinity compared to dexamethasone.[6] |

| Budesonide | Higher than dexamethasone | Possesses a greater affinity for the glucocorticoid receptor than dexamethasone. |

| Triamcinolone Acetonide | Higher than dexamethasone | Shows a higher binding affinity for the glucocorticoid receptor when compared to dexamethasone. |

This table summarizes qualitative and relative binding affinity information based on available literature. The absence of a specific value for this compound highlights a gap in the current scientific knowledge.

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid agonist like this compound to the glucocorticoid receptor initiates a cascade of intracellular events, leading to the modulation of gene expression.

Glucocorticoid Receptor Signaling Pathway

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The following outlines a standard methodology for a competitive radioligand binding assay, a common technique to determine the binding affinity of a compound for the glucocorticoid receptor.

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) of a test compound (e.g., this compound) for the glucocorticoid receptor.

Materials

-

Receptor Source: Cytosol preparation from tissues with high GR expression (e.g., rat liver, thymus) or recombinant human GR.

-

Radioligand: ³H-dexamethasone (a high-affinity GR ligand).

-

Test Compound: this compound.

-

Reference Compound: Unlabeled dexamethasone.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) (to stabilize the receptor), EDTA, and dithiothreitol.

-

Scintillation Cocktail and Counter.

-

96-well plates and filtration apparatus.

Experimental Workflow

Competitive Binding Assay Workflow

Procedure

-

Preparation: Prepare serial dilutions of the test compound (this compound) and the reference compound (unlabeled dexamethasone) in the assay buffer.

-

Incubation: In a 96-well plate, add the receptor preparation, a fixed concentration of ³H-dexamethasone, and varying concentrations of the test or reference compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Equilibrium: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where:

-

[L] is the concentration of the radioligand.

-

Kₐ is the dissociation constant of the radioligand for the receptor.

-

Conclusion

While direct quantitative data on the binding affinity of this compound to glucocorticoid receptors remains elusive in the current body of scientific literature, its established anti-inflammatory efficacy strongly indicates a functional interaction. This guide provides a framework for understanding this interaction within the context of other glucocorticoids and offers detailed protocols for researchers to determine these crucial binding parameters. Further research is warranted to quantitatively characterize the binding profile of this compound to advance our understanding of its pharmacology and to aid in the development of future therapeutic agents.

References

- 1. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoflupredone | TargetMol [targetmol.com]

- 3. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The relationship between glucocorticoid biopotency and receptor binding in the AtT-20 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mineralocorticoid versus Glucocorticoid Activity of Isoflupredone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflupredone (B118300) acetate (B1210297), a synthetic corticosteroid, is utilized in veterinary medicine for its potent anti-inflammatory and metabolic effects. A comprehensive understanding of its dual activity at both the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) is paramount for its targeted therapeutic application and for anticipating potential adverse effects. This technical guide provides a detailed analysis of isoflupredone acetate's pharmacological profile, focusing on the comparative quantification of its glucocorticoid and mineralocorticoid activities. We present available data on its relative potencies, outline the experimental methodologies for assessing these activities, and illustrate the underlying signaling pathways and experimental workflows.

Introduction

Corticosteroids exert their effects by binding to and activating intracellular receptors, primarily the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). While glucocorticoid activity is predominantly associated with the regulation of metabolism, inflammation, and immune responses, mineralocorticoid activity is crucial for maintaining electrolyte and water balance. This compound (9α-fluoro-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate) is a fluorinated prednisolone (B192156) derivative with recognized potent glucocorticoid effects. However, its significant mineralocorticoid activity distinguishes it from other glucocorticoids like dexamethasone, which has negligible mineralocorticoid effects. This dual activity necessitates a careful evaluation for its clinical application.

Quantitative Analysis of Receptor Activity

Relative Potency Data

The following table summarizes the relative glucocorticoid and mineralocorticoid activities of this compound in comparison to other commonly used corticosteroids. This data is critical for dose-response assessments and for predicting the potential for both therapeutic and adverse effects.

| Corticosteroid | Relative Glucocorticoid Activity | Relative Mineralocorticoid Activity |

| Hydrocortisone (Cortisol) | 1 | 1 |

| Prednisolone | 4 | 0.8 |

| This compound | 10 | Potent |

| Dexamethasone | 30 | Negligible |

| Fludrocortisone | 10 | 125 |

Data compiled from various veterinary pharmacology resources.

Experimental Protocols for Assessing Corticosteroid Activity

The determination of glucocorticoid and mineralocorticoid activity involves a combination of in vitro and in vivo assays. These protocols are designed to quantify receptor binding, transcriptional activation, and physiological responses.

In Vitro Assays

This assay quantifies the affinity of a test compound (e.g., this compound) for the GR or MR by measuring its ability to displace a radiolabeled ligand.

Protocol Outline:

-

Preparation of Receptor Source: Utilize purified recombinant GR or MR, or cytosol extracts from tissues known to express high levels of these receptors (e.g., rat thymus for GR, rat kidney for MR).

-

Incubation: Incubate the receptor preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]-dexamethasone for GR, [³H]-aldosterone for MR) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using methods such as filtration through glass fiber filters or charcoal adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

This cell-based assay measures the ability of a compound to activate transcription through the GR or MR.

Protocol Outline:

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T or HeLa) and transiently or stably transfect them with two plasmids:

-

An expression vector for the human GR or MR.

-

A reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with multiple glucocorticoid response elements (GREs) or mineralocorticoid response elements (MREs).

-

-

Compound Treatment: Treat the transfected cells with varying concentrations of this compound.

-

Cell Lysis and Reporter Activity Measurement: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Plot the reporter activity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vivo Assays

In vivo studies are essential to confirm the physiological effects of the glucocorticoid and mineralocorticoid activities observed in vitro.

This classic assay measures the glucocorticoid-induced deposition of glycogen (B147801) in the liver of adrenalectomized rats.

Protocol Outline:

-

Animal Preparation: Use adrenalectomized male rats to eliminate endogenous corticosteroid production.

-

Compound Administration: Administer graded doses of this compound subcutaneously or intramuscularly.

-

Liver Glycogen Measurement: After a set period, euthanize the animals, excise the livers, and measure the glycogen content using a colorimetric method.

-

Data Analysis: Compare the glycogen deposition induced by this compound to that of a reference glucocorticoid (e.g., hydrocortisone) to determine its relative potency.

This assay evaluates the effect of a compound on urinary electrolyte excretion in adrenalectomized rats.

Protocol Outline:

-

Animal Preparation: Use adrenalectomized male rats maintained on a fixed sodium and potassium intake.

-

Compound Administration: Administer this compound to the animals.

-

Urine Collection and Analysis: Collect urine over a specified period and measure the concentrations of sodium (Na⁺) and potassium (K⁺).

-

Data Analysis: A potent mineralocorticoid will cause a decrease in the urinary Na⁺/K⁺ ratio (i.e., increased sodium retention and potassium excretion). Compare the effects of this compound to a reference mineralocorticoid (e.g., aldosterone) to determine its relative potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing the dual activities of this compound.

Caption: GR and MR signaling pathways activated by this compound.

Caption: Workflow for characterizing dual corticosteroid activity.

Conclusion

This compound is a potent corticosteroid with significant activity at both glucocorticoid and mineralocorticoid receptors. The quantitative data, though limited primarily to relative potencies, clearly indicates a pharmacological profile that requires careful consideration in clinical practice. Its strong glucocorticoid activity makes it an effective anti-inflammatory and metabolic agent, while its pronounced mineralocorticoid activity can lead to significant effects on electrolyte balance, namely hypokalemia. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel corticosteroids. A thorough understanding of this dual activity is essential for optimizing therapeutic outcomes and minimizing adverse effects in the development and application of such compounds. Further research to determine the precise receptor binding affinities of this compound for both GR and MR would provide a more complete picture of its molecular pharmacology.

Methodological & Application

Application Note & Protocol: Quantification of Isoflupredone Acetate in Plasma using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflupredone (B118300) acetate (B1210297) is a potent corticosteroid with significant anti-inflammatory properties utilized in veterinary medicine. Accurate quantification of isoflupredone acetate in plasma is crucial for pharmacokinetic studies, dose-response assessments, and regulatory submissions. This application note provides a detailed protocol for a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound in plasma samples. The method described herein is intended to provide a framework for researchers to establish and validate a quantitative assay for this compound in a laboratory setting. While many recent studies have employed Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, a well-validated HPLC-UV method can offer a cost-effective and accessible alternative for various research applications.[1][2][3]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification in plasma.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., Prednisone or other suitable corticosteroid

-

HPLC-grade acetonitrile

-

HPLC-grade methanol (B129727)

-

HPLC-grade water

-

Formic acid or acetic acid

-

Phosphate buffer

-

Plasma (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions are a recommended starting point and may require optimization.

| Parameter | Recommended Condition |

| HPLC System | Waters Alliance e2695 or equivalent |

| Detector | UV-Vis Detector (e.g., Waters 2998 PDA) |

| Column | Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 50:50, v/v) with 0.1% formic acid (Isocratic or Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35°C |

| Detection Wavelength | 240 nm or 254 nm |

| Run Time | Approximately 10-15 minutes |

Detailed Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations for the calibration curve.

-

Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into drug-free plasma to obtain final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration curve standards.

Plasma Sample Preparation Protocol

-

Thaw frozen plasma samples at room temperature.

-

Pipette 500 µL of plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution and vortex for 30 seconds.

-

Add 1 mL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte with 1 mL of methanol into a clean tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

Method Validation

The developed method should be validated according to standard guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized below.

Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 10 - 1000 | > 0.995 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 30 | < 15 | < 15 | 85 - 115 |

| Medium | 300 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Recovery

| QC Level | Concentration (ng/mL) | Recovery (%) |

| Low | 30 | > 80 |

| Medium | 300 | > 80 |

| High | 800 | > 80 |

Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Value (ng/mL) |

| LOD | ~5 |

| LOQ | ~10 |

Data Presentation and Analysis

The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the linear regression of the calibration curve.

Conclusion

This application note details a comprehensive HPLC-UV method for the quantification of this compound in plasma. The protocol includes sample preparation, chromatographic conditions, and key validation parameters. This method is suitable for pharmacokinetic studies and other research applications requiring the accurate determination of this compound concentrations in biological matrices. While LC-MS/MS methods offer higher sensitivity, this HPLC-UV method provides a reliable and cost-effective alternative.[4][5] It is recommended that each laboratory independently validates this method to ensure it meets the specific requirements of their intended application.

References

- 1. Characterization of intramuscular this compound in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and pharmacodynamics of intra-articular isoflupredone following administration to horses with lipopolysaccharide-induced synovitis [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of intra-articular isoflupredone following administration to horses with lipopolysaccharide-induced synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

Application Note: Analysis of Isoflupredone Acetate Residues in Milk by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflupredone (B118300) acetate (B1210297) is a potent corticosteroid used in veterinary medicine for its anti-inflammatory and gluconeogenic effects in cattle.[1] Its use in lactating dairy cows necessitates sensitive and reliable analytical methods to monitor for potential residues in milk, ensuring food safety. This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of isoflupredone acetate residues in bovine milk. The method is characterized by its simple extraction procedure and high sensitivity, making it suitable for routine monitoring and regulatory compliance.

Experimental Protocol

This protocol is based on a validated method for the determination of this compound in milk.[2][3]

Sample Preparation

The sample preparation involves a straightforward liquid-liquid extraction and purification process designed to efficiently extract this compound from the complex milk matrix while minimizing interferences.[2]

-

Extraction:

-

Weigh 2 g of a homogenized milk sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 10 mL of ethyl acetate.

-

Vortex mix and shake for 30 minutes.

-

To precipitate fat, freeze the samples at -20°C for at least 6 hours.[4]

-

-

Purification:

-

Centrifuge the samples after freezing.

-

Transfer the ethyl acetate supernatant to a new tube.

-

Evaporate the extract to dryness under a gentle stream of nitrogen.[4]

-

Reconstitute the residue in a solution of acetonitrile (B52724) and water.[2][4]

-

Filter the reconstituted sample through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography (LC) Conditions:

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: Specific precursor and product ions for this compound should be selected for quantification and confirmation. These are determined by direct infusion of a standard solution.

-

Collision Energy and Cone Voltage: These parameters need to be optimized for the specific instrument to achieve maximum sensitivity for the target analyte.

-

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method for the analysis of this compound in milk.[2][3]

| Parameter | Value |

| Linearity (r²) | ≥0.9873 |

| Limit of Quantification (LOQ) | 2 ng/g (ppb) |

| Recovery | 72.58 - 114.56% |

| Precision (RSD) | < 15.14% |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in milk.

References

- 1. zoetisus.com [zoetisus.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of bupivacaine hydrochloride and this compound residues in porcine muscle, beef, milk, egg, shrimp, flatfish, and eel using a simplified extraction method coupled with liquid chromatography-triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiresidue analysis of glucocorticoids in milk by LC-MS/MS with low-temperature purification and dispersive solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust In Vitro Model for Screening the Anti-Inflammatory Activity of Isoflupredone Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflupredone (B118300) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory properties.[1][2] Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1, and the transactivation of anti-inflammatory genes.[3] This mechanism effectively inhibits the production of key inflammatory mediators including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO).[1][4] To facilitate the screening and characterization of isoflupredone acetate and other potential anti-inflammatory compounds, a reliable and reproducible in vitro model is essential.

This application note provides a detailed protocol for establishing an in vitro anti-inflammatory screening model using the murine macrophage cell line RAW 264.7. Macrophages are key players in the inflammatory response, and their activation by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, provides a robust and well-characterized model of inflammation.[5][6][7] The described assays will quantify the inhibitory effects of this compound on the production of pro-inflammatory cytokines (TNF-α) and nitric oxide, as well as its impact on the NF-κB signaling pathway.

Signaling Pathway: Glucocorticoid Anti-Inflammatory Action

Caption: Glucocorticoid-mediated anti-inflammatory signaling pathway.

Experimental Workflow

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| RAW 264.7 Cell Line | ATCC | TIB-71 |

| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 |

| This compound | Cayman Chemical | 17654 |

| Dexamethasone (B1670325) (Positive Control) | Sigma-Aldrich | D4902 |

| Griess Reagent System | Promega | G2930 |

| Mouse TNF-α ELISA Kit | R&D Systems | MTA00B |

| NF-κB Reporter Assay System | Promega | E8491 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

Experimental Protocols

Cell Culture and Maintenance

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days by scraping, ensuring they do not exceed 80% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[8][9]

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or dexamethasone (positive control) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS only (positive inflammatory control).

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.[10]

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

TNF-α Quantification (ELISA)

This protocol quantifies the amount of TNF-α secreted into the cell culture medium.

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.[5][11]

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform the TNF-α ELISA according to the manufacturer's instructions.

-

Briefly, add supernatants to wells pre-coated with a TNF-α capture antibody.

-

Incubate, wash, and then add a detection antibody.

-

Add a substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the TNF-α concentration based on a standard curve.

NF-κB Activation Assay (Reporter Gene Assay)

This assay measures the transcriptional activity of NF-κB.

-

Co-transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.[10]

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 6 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[10]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Data Presentation

The quantitative data from the assays should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

| Concentration (nM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 |

| 0.1 | |

| 1 | |

| 10 | |

| 100 | |

| 1000 |